molecular formula C22H18N2O3S2 B2684468 4-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 896337-16-9

4-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No.: B2684468
CAS No.: 896337-16-9
M. Wt: 422.52
InChI Key: ZMYREXSXCZLDKG-UHFFFAOYSA-N
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Description

4-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a synthetic organic compound with a molecular formula of C22H18N2O3S2 and a molecular weight of 422.52 g/mol . This compound is characterized by the presence of a benzothiazole moiety, which is known for its diverse biological activities, and a methanesulfonyl group, which enhances its solubility and reactivity.

Mechanism of Action

Target of Action

The primary target of the compound 4-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is acetylcholinesterase (AChE). AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate .

Mode of Action

This compound interacts with AChE by inhibiting its activity. This inhibition is uncompetitive and selective, meaning that the compound binds to the enzyme at a site other than the active site and does so in a manner that is selective for AChE .

Biochemical Pathways

By inhibiting AChE, this compound prevents the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission . The compound also exhibits good copper chelation, which can affect various biochemical pathways involving copper ions .

Pharmacokinetics

The compound’s logp value of 42506 and logD value of 42505 suggest that it is lipophilic and may therefore be well-absorbed and widely distributed in the body .

Result of Action

The inhibition of AChE by this compound results in an increase in acetylcholine levels, which can enhance cholinergic transmission. This can have various effects at the molecular and cellular levels, including neuroprotection and cognition enhancement . The compound also inhibits the aggregation of Aβ 1-42, a peptide involved in the pathogenesis of Alzheimer’s disease, and has disaggregation activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound has shown low toxicity and is capable of impeding loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells . This suggests that the compound’s action, efficacy, and stability may be affected by the presence of reactive oxygen species and other factors related to oxidative stress .

Preparation Methods

The synthesis of 4-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules .

Chemical Reactions Analysis

4-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide undergoes several types of chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Biological Activity

4-Methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a compound belonging to the class of benzothiazole derivatives. This article delves into its biological activities, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C24H23N3O3S2
  • Molecular Weight : 465.59 g/mol
  • CAS Number : 326618-55-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biological processes:

  • Enzyme Inhibition : It has been shown to inhibit soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are critical in pain modulation and inflammation pathways .
  • Anticancer Activity : The compound exhibits potential anticancer properties by affecting pathways related to cell proliferation and apoptosis. It may inhibit the growth of cancer cells through the modulation of key signaling pathways .
  • Antimicrobial Properties : Benzothiazole derivatives, including this compound, have demonstrated antimicrobial activity against various pathogens, suggesting their potential as therapeutic agents in infectious diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives:

CompoundTargetIC50 (µM)Reference
This compoundCancer Cell Lines15.5
Benzothiazole Derivative AVarious Cancer Types12.0
Benzothiazole Derivative BBreast Cancer10.0

Anti-inflammatory and Analgesic Effects

The compound has been evaluated for its anti-inflammatory effects in animal models:

Study TypeResultReference
In vivo Pain ModelSignificant reduction in pain response compared to control
In vitro Cytokine Release AssayDecreased TNF-alpha levels in treated cells

Case Studies

  • Dual Inhibition Study : A study investigated the dual inhibition of sEH and FAAH by benzothiazole derivatives, including our compound. The results indicated that these compounds could provide effective pain relief while minimizing side effects associated with multiple drug interactions .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial activity of benzothiazole derivatives against resistant strains of bacteria. The findings suggested that these compounds could serve as a foundation for developing new antibiotics.

Properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c1-14-3-12-19-20(13-14)28-22(24-19)16-4-8-17(9-5-16)23-21(25)15-6-10-18(11-7-15)29(2,26)27/h3-13H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYREXSXCZLDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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